Welcome to the BenchChem Online Store!
molecular formula C9H8BrNS B8757372 5-Bromomethyl-2-methylbenzothiazole CAS No. 125872-96-0

5-Bromomethyl-2-methylbenzothiazole

Cat. No. B8757372
M. Wt: 242.14 g/mol
InChI Key: KRFQAVUFGKIXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04948796

Procedure details

8.16 g of 2,5-dimethylbenzothiazole was dissolved in 50 ml of carbon tetrachloride. To the solution were added 8.9 g of N-bromosuccinimide and 82 mg of benzoyl peroxide. The mixture was refluxed for 3 hours. The resulting insolubles were removed by filtration. The solvent of the filtrate was removed by distillation under reduced pressure to obtain 5-bromomethyl-2-methylbenzothiazole. It was suspended in 100 ml of 50% acetic acid. To the suspension was added 14.00 g of hexamethylenetetramine, and the mixture was refluxed for 1 hour. The reaction mixture was mixed with 200 ml of water. The resulting mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium hydrogencarbonate solution, water and a saturated aqueous sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by a column chromatography (eluant: n-hexane/ethyl acetate=3/1) to obtain 3.54 g of colorless crystals of 2-methyl-5-formylbenzothiazole having a melting point of 92°-94° C.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:5]=2[N:6]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:8]1[CH:9]=[CH:10][C:4]2[S:3][C:2]([CH3:1])=[N:6][C:5]=2[CH:7]=1

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=C(C=C2)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
82 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting insolubles were removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(N=C(S2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.